molecular formula C17H17FN2 B3861630 N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B3861630
M. Wt: 268.33 g/mol
InChI Key: QRXYRTSSPKERRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is a tryptamine derivative characterized by a 3-fluorobenzyl group attached to the nitrogen atom of a 2-(1H-indol-3-yl)ethanamine backbone. Its synthesis and evaluation are often benchmarked against analogues with modifications to the benzyl group, indole ring, or amine substituents. Below, we provide a systematic comparison of this compound with structurally and functionally related derivatives, emphasizing biological activity, structural nuances, and synthesis pathways.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXYRTSSPKERRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with 2-(1H-indol-3-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Pharmacological Properties

N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is a derivative of tryptamine, a structure known for its interactions with serotonin receptors. The fluorobenzyl group enhances lipophilicity and may influence receptor binding affinity.

Serotonin Receptor Activity

Research indicates that compounds similar to this compound exhibit significant binding affinities for serotonin 5-HT2 receptors. A study focusing on N-benzylated tryptamines demonstrated that modifications at the benzyl position can affect selectivity and potency at these receptors, suggesting that this compound may also possess similar properties .

Potential Therapeutic Applications

Given its structural attributes, this compound is being investigated for several therapeutic applications:

Antidepressant Effects

Compounds that interact with the 5-HT2A receptor are often explored for their antidepressant effects. The modification of tryptamines to include a benzyl group has been correlated with increased efficacy in treating mood disorders. This suggests that this compound may be a candidate for further research in the context of depression treatment .

Treatment of Schizophrenia

The 5-HT2C receptor has been implicated in the modulation of dopaminergic pathways, which are often dysregulated in schizophrenia. The selective activation of this receptor may provide therapeutic benefits in managing symptoms associated with this disorder. Therefore, this compound could be explored as a potential treatment option .

Several studies have explored the effects of similar compounds on various biological systems:

Study on 5-HT Receptor Binding

A notable study synthesized a series of N-benzyltryptamines and evaluated their binding affinities at 5-HT receptor subtypes, revealing that certain modifications led to enhanced potency at specific receptors . This research underscores the importance of structural modifications in developing new pharmacological agents.

Toxicological Assessments

Research into related compounds has raised concerns about potential abuse liability and toxicity, emphasizing the need for comprehensive toxicological evaluations when considering this compound for therapeutic use .

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall activity.

Comparison with Similar Compounds

Fluorobenzyl Substituent Positional Isomers

The position of the fluorine atom on the benzyl group significantly influences molecular interactions:

  • N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine (CAS 51840-76-7): The 3-fluoro substitution may enhance binding to serotonin receptors due to electronic effects and steric compatibility with receptor pockets .

Heterocyclic and Aromatic Modifications

  • N-(4-phenoxybenzyl)-2-(1H-indol-3-yl)ethanamine (Compound 21, ): Replacing the fluorobenzyl with a 4-phenoxybenzyl group results in TRPM8 channel agonism (EC50 = 40 μM), highlighting how bulkier substituents can modulate ion channel activity .
  • N,N-dibenzyl-2-(1H-indol-3-yl)ethanamine (Compound 12, ): The dibenzyl substitution converts the compound into a TRPM8 antagonist (IC50 = 367 nM), demonstrating that N-alkylation drastically alters functional outcomes .

Indole Ring Modifications

  • 2-(5-Methoxy-1H-indol-3-yl)-N-(3-pyridinylmethyl)ethanamine (): A 5-methoxy group on the indole ring and a pyridinylmethyl substituent may enhance interactions with nicotinic or serotonergic receptors, though specific activity data are unavailable .
  • 2-(5-Nitro-1H-indol-3-yl) Derivatives (): Nitro groups on the indole ring (e.g., 5-nitroindole) improve hydrogen-bonding interactions with targets like HSP90 () or DNA G-quadruplexes (), suggesting that electron-withdrawing groups enhance target engagement .

Receptor Binding and Modulation

  • 5-HT2 Receptor Affinity : The target compound was synthesized for 5-HT2 receptor studies (), though quantitative data (e.g., Ki values) are unspecified. Structural analogues like N-(4-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine may exhibit divergent binding profiles due to fluorine positioning .
  • TRPM8 Channel Modulation : While the target compound lacks reported TRPM8 data, its structural relatives () show agonist/antagonist activity, suggesting that fluorobenzyl derivatives could be explored for ion channel targeting .

Enzymatic Interactions

  • HSP90 Inhibition : Tryptamine derivatives (e.g., 2-(1H-indol-3-yl)ethanamine hydrochloride) interact with HSP90 via hydrogen bonds to GLU527 and TYR604 (). The fluorobenzyl group in the target compound may enhance hydrophobic interactions or bioavailability compared to simpler tryptamines .

Antimicrobial Activity

  • Thiazole-Containing Analogues (): Derivatives with thiazole rings (e.g., 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene)ethanamine) exhibit broad-spectrum antimicrobial activity. The absence of a thiazole in the target compound suggests divergent biological applications, emphasizing the role of heterocycles in antimicrobial design .

Molecular Properties

  • Hydrogen-Bonding Capacity : The indole NH and fluorine atom may participate in polar interactions, as seen in HSP90-binding tryptamines () .

Biological Activity

N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is a compound with significant biological activity, particularly in the context of its interaction with serotonin receptors and potential therapeutic applications. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Serotonin Receptor Interaction

Research indicates that compounds similar to this compound exhibit notable affinity for serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. These receptors are implicated in numerous physiological processes, including mood regulation and appetite control.

  • Binding Affinity : Compounds in this class have shown affinities in the nanomolar range for the 5-HT_2A receptor, suggesting potential psychoactive effects. For instance, some derivatives exhibited binding affinities between 10–100 nM for 5-HT_2A receptors, indicating their potential as psychedelic agents or therapeutic leads for conditions like depression and anxiety .

2. Functional Activity

In functional assays, many of these compounds act as full agonists at the 5-HT_2C receptor, while showing lower efficacy at the 5-HT_2A subtype. This selective activation may offer therapeutic benefits with reduced side effects commonly associated with broader serotonin receptor agonists .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how modifications to the indole or benzyl moieties affect biological activity:

Compound ModificationObserved Effect on Activity
Addition of fluorineIncreased binding affinity for 5-HT_2 receptors
Variation in alkyl chain lengthAltered selectivity between receptor subtypes
Substituents on indole ringEnhanced or diminished agonistic properties

For instance, the introduction of a methoxy group at specific positions on the indole ring significantly improved the down-regulation of PCSK9 expression in hepatoma cells, demonstrating a complex interplay between structure and function .

Case Study 1: PCSK9 Modulation

A study evaluating a series of indole-containing tetrahydroprotoberberine derivatives found that certain modifications led to significant down-regulation of PCSK9 expression in HepG2 cells. Notably, a compound structurally similar to this compound showed promising results with a PCSK9 protein level reduction to 0.24 at a concentration of 5 μmol/L . This suggests potential applications in managing hyperlipidemia.

Case Study 2: Psychoactive Effects

Another analysis highlighted the emergence of N-benzylated phenethylamines and their psychoactive properties. The findings indicated that certain derivatives could lead to new therapeutic avenues for conditions such as obesity and schizophrenia due to their selective activity at serotonin receptors .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine?

Answer:
The synthesis typically involves:

  • Indole Core Formation : Cyclization of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., via Fischer indole synthesis) .
  • Functional Group Modifications : Alkylation of the indole nitrogen or ethyl chain using fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-fluorobenzyl group .
  • Purification : Column chromatography and recrystallization to achieve >95% purity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:
Key parameters include:

  • Temperature Control : Maintaining low temperatures (0–5°C) during alkylation to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve reaction kinetics for cyclization steps .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts .
  • In-line Monitoring : Employing HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: Which characterization techniques are essential to confirm the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl proton shifts at δ 7.2–7.4 ppm; indole NH resonance at δ 10–11 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 297.2 g/mol) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F vibration at ~1200 cm⁻¹) .

Advanced: How should conflicting data on serotonin receptor binding affinity be resolved?

Answer:

  • Comparative Binding Assays : Perform radioligand displacement assays (e.g., using ³H-5-HT) across multiple receptor subtypes (5-HT₁A, 5-HT₂A) to quantify IC₅₀ values .
  • Structural Analysis : Use molecular docking to compare binding poses with known agonists (e.g., GR 55562) and identify steric/electronic clashes due to fluorobenzyl substitution .
  • Species-Specific Variants : Test receptor isoforms from different species (human vs. rodent) to account for binding pocket polymorphisms .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and solvent evaporation steps due to potential release of toxic fumes (e.g., HF under extreme conditions) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can poor aqueous solubility be addressed in pharmacological assays?

Answer:

  • Salt Formation : Prepare hydrochloride salts (common for amine-containing compounds) to enhance solubility .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability in cell culture media .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles (e.g., liposomes) improve bioavailability for in vivo studies .

Basic: What in vitro models are suitable for evaluating neuropharmacological activity?

Answer:

  • Cell-Based Assays :
    • Serotonin Receptor Transfected HEK293 Cells : Measure cAMP or calcium flux via fluorescence reporters .
    • Primary Neuronal Cultures : Assess neurite outgrowth or synaptic plasticity modulation .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify serotonin uptake inhibition in synaptosomal preparations .

Advanced: How can metabolic pathways and degradation products be elucidated?

Answer:

  • Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic fate using LC-MS/MS .
  • Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • Computational Prediction : Tools like Meteor Nexus simulate plausible metabolic routes based on structural motifs .

Basic: How does fluorination at the 3-position of the benzyl group influence biological activity compared to non-fluorinated analogs?

Answer:

  • Electron-Withdrawing Effects : Fluorine increases the benzyl group’s electrophilicity, enhancing interactions with receptor hydrophobic pockets .
  • Meta-Substitution Impact : 3-Fluorobenzyl analogs show higher 5-HT₂A receptor selectivity compared to para-substituted derivatives (e.g., 4-fluorobenzyl), as shown in binding assays (ΔpIC₅₀ = 0.8) .

Advanced: What computational strategies predict off-target interactions or toxicity risks?

Answer:

  • Pharmacophore Modeling : Align compound structure with databases (ChEMBL, PubChem) to flag potential off-targets (e.g., adrenergic receptors) .
  • Toxicity Prediction : Use ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., indole-related cytochrome P450 inhibition) .
  • Machine Learning : Train models on high-throughput screening data to predict cytotoxicity (e.g., IC₅₀ in HepG2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-(3-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.